
Butyrophenone, 4'-fluoro-4-(7-hydroxyspiro(benzopyran-3(2H),4'-piperidin)-1'-yl)-, hydrochloride, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrophenone, 4’-fluoro-4-(7-hydroxyspiro(benzopyran-3(2H),4’-piperidin)-1’-yl)-, hydrochloride, hemihydrate is a synthetic compound that belongs to the class of butyrophenones These compounds are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone derivatives typically involves the reaction of a butyrophenone core with various substituents. For this specific compound, the synthetic route may involve:
Formation of the butyrophenone core: This can be achieved through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the fluoro group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Spirocyclization: The formation of the spiro(benzopyran-3(2H),4’-piperidin) structure can be achieved through cyclization reactions involving appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Formation of the hydrochloride salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the butyrophenone core can be reduced to form alcohols.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
It may serve as a tool for studying biological processes, particularly those involving neurotransmitter systems.
Medicine
Industry
Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of butyrophenone derivatives typically involves antagonism of dopamine receptors, particularly the D2 receptor. This leads to a decrease in dopaminergic neurotransmission, which is beneficial in conditions like schizophrenia and other psychotic disorders.
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol: Another butyrophenone derivative with antipsychotic properties.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic effects.
Uniqueness
The presence of the spiro(benzopyran-3(2H),4’-piperidin) structure and the specific substitution pattern may confer unique pharmacological properties, potentially offering advantages in terms of efficacy and side effect profile.
Propiedades
Número CAS |
73962-19-3 |
|---|---|
Fórmula molecular |
C22H25ClFNO3 |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-(7-hydroxyspiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C22H24FNO3.ClH/c23-17-8-6-16(7-9-17)19(25)5-2-12-24-13-10-22(11-14-24)15-27-21-18(22)3-1-4-20(21)26;/h1,3-4,6-9,26H,2,5,10-15H2;1H |
Clave InChI |
NMGPKQCLFQDDEI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12COC3=C2C=CC=C3O)CCCC(=O)C4=CC=C(C=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


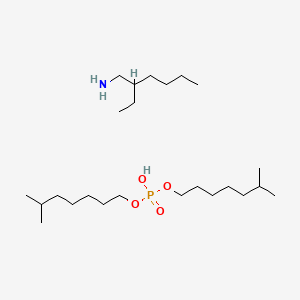
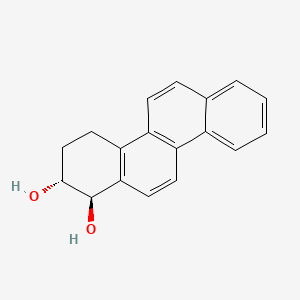
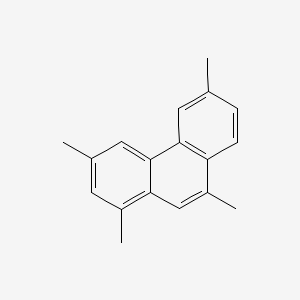
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
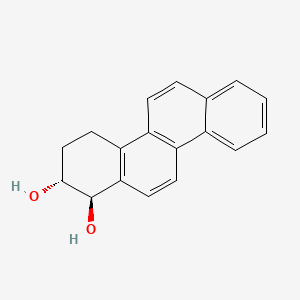


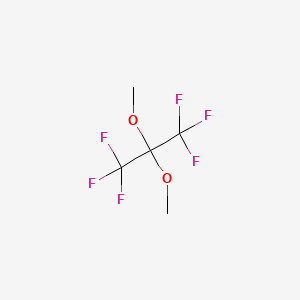
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
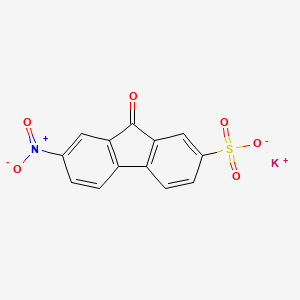
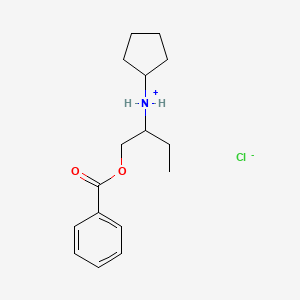
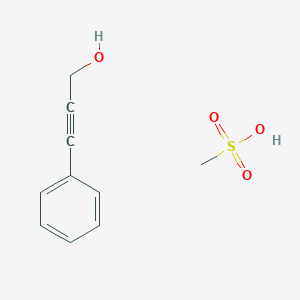
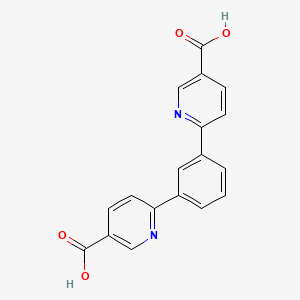
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
